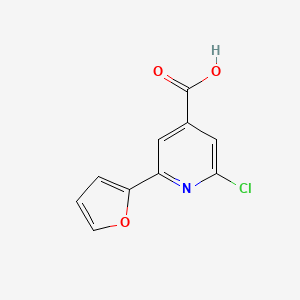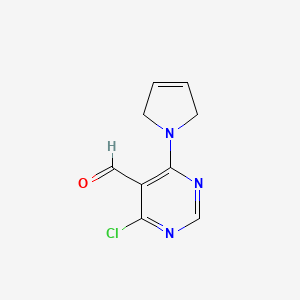
4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde: is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and a pyrrole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Substitution on the Pyrimidine Ring: The chloro group is introduced to the pyrimidine ring through a nucleophilic substitution reaction, often using phosphorus oxychloride (POCl3) as the chlorinating agent.
Aldehyde Introduction: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrimidine derivative with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carboxylic acid.
Reduction: 4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
作用机制
The mechanism of action of 4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.
Materials Science: In organic semiconductors, the compound’s electronic properties facilitate charge transport, enhancing the performance of electronic devices.
相似化合物的比较
Similar Compounds
4-Chloro-6-(1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde: Similar structure but lacks the dihydro moiety in the pyrrole ring.
4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-methanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
- The presence of both a chloro group and a pyrrole moiety on the pyrimidine ring makes 4-Chloro-6-(2,5-dihydro-1H-pyrrol-1-yl)pyrimidine-5-carbaldehyde unique. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields.
属性
分子式 |
C9H8ClN3O |
|---|---|
分子量 |
209.63 g/mol |
IUPAC 名称 |
4-chloro-6-(2,5-dihydropyrrol-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H8ClN3O/c10-8-7(5-14)9(12-6-11-8)13-3-1-2-4-13/h1-2,5-6H,3-4H2 |
InChI 键 |
LOMKIZBAMGDXBC-UHFFFAOYSA-N |
规范 SMILES |
C1C=CCN1C2=C(C(=NC=N2)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid](/img/structure/B13187440.png)
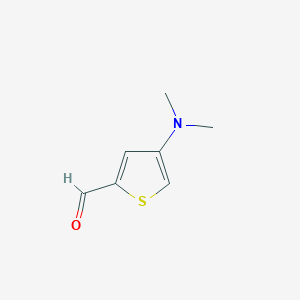
![4-Hydroxy-2-[(1H-pyrazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13187462.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine](/img/structure/B13187463.png)
![[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide](/img/structure/B13187478.png)
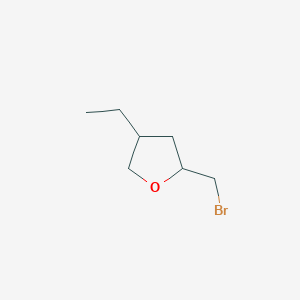

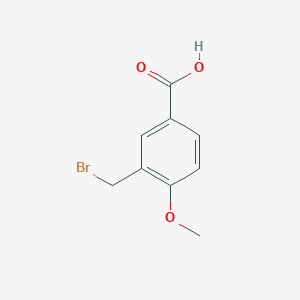

![[1-tert-Butyl-5-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13187501.png)
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate](/img/structure/B13187509.png)
